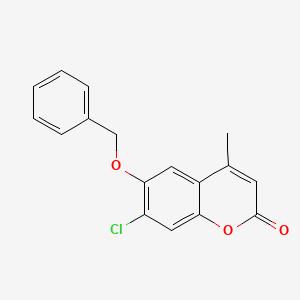![molecular formula C20H13NO5 B11091352 3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11091352.png)
3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene is a complex organic compound that features a benzodioxole moiety fused with a nitro-substituted benzochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-benzo[d][1,3]dioxole with appropriate reagents under palladium-catalyzed conditions . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the nitro group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzodioxole moiety can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-propenal: This compound shares the benzodioxole moiety but differs in its functional groups and overall structure.
2-(1,3-benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene: Similar in structure but with additional methoxy and nitro groups.
Uniqueness
3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13NO5 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene |
InChI |
InChI=1S/C20H13NO5/c22-21(23)16-10-15-14-4-2-1-3-12(14)5-7-17(15)26-20(16)13-6-8-18-19(9-13)25-11-24-18/h1-10,20H,11H2 |
InChI Key |
FFBOMGRVEIJACO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=CC4=C(O3)C=CC5=CC=CC=C54)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11091271.png)
![8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11091276.png)
![Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate](/img/structure/B11091282.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B11091287.png)
![6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11091301.png)
![1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11091306.png)
![4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11091311.png)
![methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11091316.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11091317.png)
![1-[4-(difluoromethoxy)phenyl]-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11091318.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine](/img/structure/B11091323.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11091333.png)

![N-(4-methoxyphenyl)-2-(3-thioxo-6,7-dihydro-3H-pyrrolo[2,1-c][1,2,4]triazol-2(5H)-yl)acetamide](/img/structure/B11091343.png)
